(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a coumarin derivative. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of cholest-5-en-3-ol with [(2-oxo-2H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ester linkage can be targeted for substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The coumarin moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The steroidal part of the molecule may also interact with steroid receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl acetate: A simpler ester of cholesterol, lacking the coumarin moiety.
Coumarin derivatives: Compounds like 7-hydroxycoumarin, which share the coumarin structure but lack the steroidal component.
Uniqueness
(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal structure with a coumarin derivative. This dual structure imparts unique biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C38H52O5 |
---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C38H52O5/c1-24(2)7-6-8-25(3)31-14-15-32-30-13-11-27-21-29(17-19-37(27,4)33(30)18-20-38(31,32)5)42-36(40)23-41-28-12-9-26-10-16-35(39)43-34(26)22-28/h9-12,16,22,24-25,29-33H,6-8,13-15,17-21,23H2,1-5H3/t25-,29+,30+,31-,32+,33+,37+,38-/m1/s1 |
InChI Key |
ZGMZFSHMKBKTCU-DXKUJIHNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC6=C(C=C5)C=CC(=O)O6)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC6=C(C=C5)C=CC(=O)O6)C)C |
Origin of Product |
United States |
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